molecular formula C18H22BrN3O B3464315 1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine

1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine

Cat. No. B3464315
M. Wt: 376.3 g/mol
InChI Key: KAXVYOMBQFNVRO-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as BRL15572, is a small molecule that has been extensively studied for its potential therapeutic applications. BRL15572 is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The dopamine D3 receptor has been implicated in a variety of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Therefore, BRL15572 has been investigated as a potential treatment for these conditions.

Mechanism of Action

1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The dopamine D3 receptor is involved in the regulation of dopamine neurotransmission, which is important for the modulation of reward, motivation, and movement. By blocking the dopamine D3 receptor, this compound reduces the activity of the dopamine system, which may be beneficial in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to reducing drug-seeking behavior and improving cognitive function, this compound has been shown to reduce locomotor activity in animal models of Parkinson's disease. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be a useful treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal models. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and the specific animal model used, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the potential use of this compound as a treatment for addiction, as preclinical studies have shown promising results in this area. Additionally, further research is needed to determine the optimal dose and route of administration of this compound in animal models. Another area of interest is the potential use of this compound as a tool for studying the role of the dopamine D3 receptor in neurological and psychiatric disorders. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful treatment for drug addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia, suggesting that it may be a potential treatment for this disorder. This compound has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is involved in the regulation of movement.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-23-18-3-2-16(12-17(18)19)14-22-10-8-21(9-11-22)13-15-4-6-20-7-5-15/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXVYOMBQFNVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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